molecular formula C22H18N4O3 B2750752 N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105249-46-4

N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No. B2750752
CAS RN: 1105249-46-4
M. Wt: 386.411
InChI Key: WXPJUNSZXFXAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, including oxadiazole derivatives, have been synthesized and characterized to understand their chemical properties and potential applications. For example, new coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, providing insights into the design of compounds with potential therapeutic applications (Chkirate et al., 2019). Similarly, a study on NMR characterization of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety emphasizes the importance of detailed structural analysis in the development of new chemical entities (Li Ying-jun, 2012).

Pharmacological Evaluation

Research has also focused on the pharmacological potential of heterocyclic derivatives, including oxadiazole and pyrazole compounds, for various therapeutic applications. Computational and pharmacological evaluations have identified novel derivatives with potential for toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018). These studies contribute to the understanding of how structural modifications can impact biological activity and therapeutic potential.

Anticancer Properties

Another area of research involves the design and synthesis of compounds with anticancer properties. For instance, novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole have been screened for their cytotoxicity against various cancer cell lines, demonstrating the potential for the development of new anticancer agents (Vinayak et al., 2014).

properties

IUPAC Name

N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-8-5-6-12-18(15)23-19(27)14-26-13-7-11-17(22(26)28)21-24-20(25-29-21)16-9-3-2-4-10-16/h2-13H,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPJUNSZXFXAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.